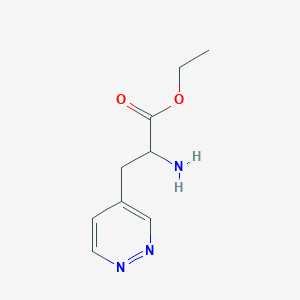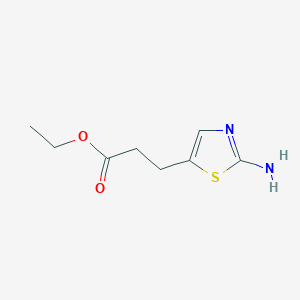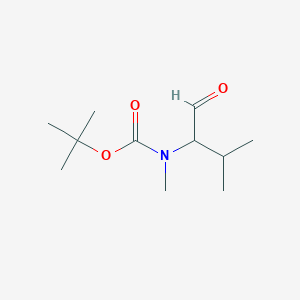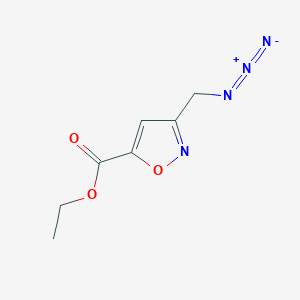
Ethyl 2-amino-3-(pyridazin-4-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-3-(pyridazin-4-yl)propanoate is a heterocyclic compound containing a pyridazine ring, which is a six-membered ring with two adjacent nitrogen atoms. This compound is of significant interest due to its potential pharmacological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-(pyridazin-4-yl)propanoate typically involves the reaction of 2-aminopyridazine with ethyl acrylate. The reaction is carried out under nitrogen protection using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The mixture is heated in an oil bath at a temperature range of 120-160°C for 16-20 hours .
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and environmentally friendly. The raw materials used are inexpensive and readily available. The synthesis process is straightforward, and the product is easy to separate and purify. The final product is obtained through recrystallization, typically using a mixture of petroleum ether and ethyl acetate .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(pyridazin-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 2-amino-3-(pyridazin-4-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(pyridazin-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Ethyl 2-amino-3-(pyridazin-4-yl)propanoate can be compared with other similar compounds, such as:
Pyridazine derivatives: These compounds share the pyridazine ring structure and exhibit similar pharmacological activities.
Pyridazinone derivatives: These compounds contain a pyridazinone ring and are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
List of Similar Compounds
- Pyridazine
- Pyridazinone
- Ethyl 3-(pyridin-2-ylamino)propanoate
- Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
ethyl 2-amino-3-pyridazin-4-ylpropanoate |
InChI |
InChI=1S/C9H13N3O2/c1-2-14-9(13)8(10)5-7-3-4-11-12-6-7/h3-4,6,8H,2,5,10H2,1H3 |
InChI Key |
NXXZRYOODASQHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CN=NC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Methylsulfinyl)-1h-benzo[d]imidazol-6-amine](/img/structure/B13561971.png)



![Methyl3-oxospiro[4.5]decane-2-carboxylate](/img/structure/B13561998.png)

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid](/img/structure/B13562010.png)
![Ethyl 3-amino-3-[3-(benzyloxy)phenyl]propanoate](/img/structure/B13562015.png)


![1-Aminospiro[2.2]pentane-1-carboxylicacidhydrochloride](/img/structure/B13562028.png)



